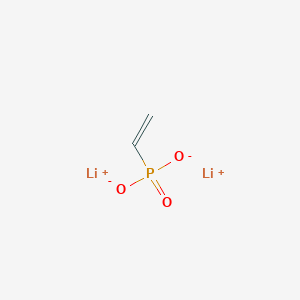

Lithium vinylphosphonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H3Li2O3P |

|---|---|

Molecular Weight |

120.0 g/mol |

IUPAC Name |

dilithium;ethenyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C2H5O3P.2Li/c1-2-6(3,4)5;;/h2H,1H2,(H2,3,4,5);;/q;2*+1/p-2 |

InChI Key |

RLWYTWUFDJTARO-UHFFFAOYSA-L |

Canonical SMILES |

[Li+].[Li+].C=CP(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Vinylphosphonate Monomers and Lithium Vinylphosphonate

Direct Addition Strategies Utilizing Organolithium Reagents

A primary and highly effective method for the synthesis of vinylphosphonates involves the direct addition of organolithium reagents to a phosphonate-containing alkyne. This approach is valued for its efficiency and high degree of control over the resulting product's geometry.

The direct addition of organolithium reagents to 1-alkynylphosphonates represents a straightforward, one-step method for producing vinylphosphonates. tandfonline.comtandfonline.com This reaction is typically performed in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures, often -78 °C. tandfonline.com The process affords vinylphosphonates in good to excellent yields and can be used to introduce a variety of functional groups, including alkyl and aryl moieties, onto the vinyl structure. tandfonline.comtandfonline.com This method avoids the need for expensive and complex organometallic catalysts that are sometimes required in other synthetic routes. tandfonline.com

Research has demonstrated the versatility of this reaction with different organolithium reagents and 1-alkynylphosphonate substrates. The outcomes of these reactions, highlighting the reagents used and the resulting yields, are summarized in the table below.

Table 1: Synthesis of Vinylphosphonates via Organolithium Addition to 1-Alkynylphosphonates Data derived from research on direct addition reactions. tandfonline.comtandfonline.com

| 1-Alkynylphosphonate Substrate | Organolithium Reagent | Product | Yield (%) |

| Diethyl phenylethynylphosphonate | n-Butyllithium | Diethyl (E)-1-phenyl-2-butylvinylphosphonate | 95 |

| Diethyl phenylethynylphosphonate | s-Butyllithium | Diethyl (E)-1-phenyl-2-s-butylvinylphosphonate | 92 |

| Diethyl phenylethynylphosphonate | Phenyllithium | Diethyl (E)-1,2-diphenylvinylphosphonate | 90 |

| Diethyl hex-1-ynylphosphonate | n-Butyllithium | Diethyl (E)-1-butyl-2-butylvinylphosphonate | 93 |

| Diethyl (3,3-dimethylbut-1-yn-1-yl)phosphonate | n-Butyllithium | Diethyl (E)-1-(tert-butyl)-2-butylvinylphosphonate | 88 |

A significant advantage of the direct addition of organolithium reagents to 1-alkynylphosphonates is its high stereoselectivity. tandfonline.com The reaction proceeds via a syn-addition mechanism, where the organolithium reagent adds to one face of the alkyne triple bond. tandfonline.comtandfonline.com This results in the exclusive formation of the E-isomer of the vinylphosphonate (B8674324) product. tandfonline.com This level of stereochemical control is crucial for applications where the geometric configuration of the monomer influences the properties of the final material. The stereochemistry of the resulting vinylphosphonates has been consistently confirmed through 1H and 13C NMR analysis. tandfonline.comtandfonline.com

The mechanism for the addition of organolithium reagents to 1-alkynylphosphonates is understood to be a nucleophilic addition. tandfonline.comwikipedia.org The carbon atom of the organolithium reagent, bearing a partial negative charge due to the polar C-Li bond, acts as a nucleophile. mt.com It attacks one of the carbon atoms of the electron-deficient alkyne triple bond. This initial attack is followed by protonation (during aqueous workup) to yield the final vinylphosphonate. tandfonline.com The reaction's progression without an organometallic catalyst distinguishes it from other methods, such as those using copper(I) salts, which have also been reported for similar transformations. tandfonline.com The direct nature of this pathway, driven by the inherent reactivity of the organolithium compound, contributes to its efficiency and stereospecificity. tandfonline.comtandfonline.com

Functionalized Vinylphosphonate Precursor Synthesis

An alternative strategy to direct addition involves the synthesis of versatile vinylphosphonate precursors, which can then be used to create a variety of monomers. This often involves building the molecule from a basic phosphonic acid derivative.

A common route for synthesizing vinylphosphonate monomers, particularly those with specific ester functionalities, begins with vinylphosphonic acid. acs.orgacs.org In a typical procedure, vinylphosphonic acid is first chlorinated to produce vinylphosphonic dichloride. acs.orgacs.orgrsc.org This transformation is often achieved using a chlorinating agent like oxalyl chloride. acs.orgacs.org

The resulting vinylphosphonic dichloride is a highly reactive intermediate. It can then be readily esterified by reacting it with the desired alcohol. researchgate.net This two-step sequence allows for the introduction of various functional groups into the ester portion of the phosphonate (B1237965) monomer. For instance, this method is used to prepare bis(2-methoxyethyl) vinylphosphonate and bis(2-(2-methoxyethoxy)ethyl) vinylphosphonate. acs.orgacs.org The hydrolysis of vinylphosphonic dichloride can also be used to obtain pure vinylphosphonic acid. rsc.orggoogleapis.com

To create vinylphosphonate monomers with enhanced properties, such as those used in solid polymer electrolytes, functionalization with ethylene (B1197577) oxide chains is a key strategy. acs.orgacs.org This is accomplished during the precursor synthesis stage. Following the preparation of vinylphosphonic dichloride, it is reacted with alcohols containing ethylene oxide units, such as 2-methoxyethanol (B45455) or 2-(2-methoxyethoxy)ethanol. acs.orgacs.org This esterification step directly attaches the ethylene oxide side chains to the phosphorus atom, yielding monomers like bis(2-methoxyethyl) vinylphosphonate (1-VP) and bis(2-(2-methoxyethoxy)ethyl) vinylphosphonate (2-VP). acs.orgacs.org These functionalized monomers are crucial for developing advanced polymers with specific ion-conducting or hydrophilic properties. acs.orgresearchgate.net

Alternative Synthetic Routes to Vinylphosphonic Acid and its Derivatives

Vinylphosphonic acid (VPA) and its ester derivatives are key monomers in polymer chemistry. Their synthesis has been approached through various routes, each offering distinct advantages concerning starting materials, reaction conditions, and scalability. The following sections explore prominent methods starting from phosphorus trichloride (B1173362), employing palladium-catalyzed cross-coupling, and utilizing the Arbuzov reaction.

Strategies from Phosphorus Trichloride Precursors

Phosphorus trichloride (PCl₃) is a fundamental, cost-effective precursor for synthesizing vinylphosphonic acid and its derivatives. nih.gov Several strategies leverage this accessible starting material.

One of the most common methods involves the reaction of PCl₃ with acetaldehyde (B116499) (CH₃CHO). This process begins with the addition of phosphorus trichloride to acetaldehyde, forming a transient adduct. This intermediate subsequently reacts with acetic acid to yield (1-chloroethyl)phosphonic acid. The final step is a dehydrochlorination reaction, which eliminates hydrogen chloride (HCl) to produce vinylphosphonic acid. wikipedia.org

Another significant, albeit more elaborate, five-step industrial route begins with the reaction between phosphorus trichloride and ethylene oxide. nih.govrsc.org This initial step forms tris(2-chloroethyl) phosphite (B83602). This intermediate then undergoes a thermal Arbuzov rearrangement to yield bis(2-chloroethyl) 2-chloroethylphosphonate. rsc.orgmdpi.com In the subsequent step, this product is treated with thionyl chloride (SOCl₂) in the presence of a catalyst like triphenylphosphine (B44618) oxide to produce 2-chloroethylphosphonic dichloride. nih.gov The final conversion to vinylphosphonic acid is achieved through the elimination of HCl, catalyzed by agents such as barium chloride (BaCl₂), followed by the hydrolysis of the resulting vinylphosphonic dichloride. nih.govmdpi.com

Synthesis Routes from Phosphorus Trichloride| Route | Key Starting Materials | Intermediate(s) | Final Product | Reference(s) |

|---|---|---|---|---|

| Acetaldehyde Route | Phosphorus trichloride, Acetaldehyde | (1-chloroethyl)phosphonic acid | Vinylphosphonic acid | wikipedia.org |

| Ethylene Oxide Route | Phosphorus trichloride, Ethylene oxide | Tris(2-chloroethyl) phosphite, Bis(2-chloroethyl) 2-chloroethylphosphonate, 2-chloroethylphosphonic dichloride | Vinylphosphonic acid | nih.govrsc.orgmdpi.com |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for forming carbon-carbon (C-C) and carbon-phosphorus (C-P) bonds, enabling the synthesis of a wide array of substituted vinylphosphonates.

A prominent C-C bond formation strategy is the Suzuki-Miyaura cross-coupling reaction. thieme-connect.com This method facilitates an efficient coupling of (1-halovinyl)phosphonates, such as diethyl (1-bromovinyl)phosphonate, with various arylboronic acids. organic-chemistry.orgthieme-connect.com The reaction is typically catalyzed by a palladium(II) acetate-organophosphine system, yielding a diverse range of (1-arylvinyl)phosphonates with good to excellent yields (79–99%). organic-chemistry.orgthieme-connect.com This protocol has been successfully scaled up and can even be adapted for less reactive (1-chlorovinyl)phosphonate substrates by adjusting the reaction temperature. thieme-connect.com Other coupling reactions, like the Negishi coupling, which uses alkylzinc reagents, have also been employed to synthesize α-alkyl vinylphosphonates. dntb.gov.ua

Alternatively, C-P bond formation can be achieved via palladium-catalyzed coupling of vinyl halides or vinyl triflates with H-phosphonates, such as diethyl phosphite. thieme-connect.com This approach provides a direct route to vinylphosphonate structures.

Palladium-Catalyzed Routes to Vinylphosphonates| Coupling Type | Substrates | Catalyst System (Example) | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura (C-C) | (1-Halovinyl)phosphonate + Arylboronic acid | Pd(OAc)₂, Organophosphine ligand (e.g., t-Bu₃P·HBF₄) | (1-Arylvinyl)phosphonates | thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| Negishi (C-C) | α-Halo vinylphosphonate + Alkylzinc reagent | Palladium catalyst | α-Alkyl vinylphosphonates | dntb.gov.ua |

| C-P Coupling | Vinyl halide + H-phosphonate | Palladium catalyst | Vinylphosphonates | thieme-connect.com |

Arbuzov Reaction Pathways for Phosphonate Formation

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a C-P bond and is widely used to synthesize phosphonates. organic-chemistry.orgwikipedia.org The classic reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, which forms a phosphonium (B103445) salt intermediate that subsequently dealkylates to yield the stable pentavalent phosphonate. wikipedia.org

This reaction is integral to the synthesis of precursors for vinylphosphonates. For instance, the reaction of trialkyl phosphites with acyl chlorides produces 1-oxoalkylphosphonates. oup.com These intermediates can then be converted into vinylphosphonates through a subsequent Wittig reaction. oup.com Similarly, reacting triethyl phosphite with substrates like ethyl 2-bromopropionate generates phosphonate esters that can be transformed into substituted vinylphosphonates in further steps. psu.edu

The Arbuzov reaction is also a key intramolecular rearrangement step in the synthesis route starting from phosphorus trichloride and ethylene oxide, where tris(2-chloroethyl) phosphite rearranges to form bis(2-chloroethyl) 2-chloroethylphosphonate. rsc.org

Arbuzov Reactions for Phosphonate Synthesis| Phosphorus Reactant | Electrophile | Key Product | Application/Next Step | Reference(s) |

|---|---|---|---|---|

| Trialkyl phosphite | Acyl chloride | 1-Oxoalkylphosphonate | Wittig reaction to form vinylphosphonate | oup.com |

| Triethyl phosphite | Ethyl 2-bromopropionate | Triethyl 2-phosphonopropionate | Precursor for substituted vinylphosphonate | psu.edu |

| Tris(2-chloroethyl) phosphite | (Intramolecular) | Bis(2-chloroethyl) 2-chloroethylphosphonate | Intermediate in VPA synthesis | rsc.org |

Synthesis of Lithium Vinylphosphonate

The direct synthesis of this compound is not extensively detailed in the literature as a standalone process but is inferred from its applications. This compound, and more specifically dilithium (B8592608) vinylphosphonate (VPLi), is utilized as an electrolyte additive to form stable solid-electrolyte interphases (SEI) on anodes in lithium batteries. acs.org The synthesis is achieved through a straightforward acid-base neutralization reaction. Vinylphosphonic acid, possessing two acidic protons, is reacted with a stoichiometric amount of a lithium base, such as lithium hydroxide (B78521) (LiOH) or n-butyllithium (n-BuLi), to yield the corresponding mono- or dilithium salt. For example, the formation of dithis compound for battery applications involves the reaction of vinylphosphonic acid with two equivalents of a lithium base. acs.org

Polymerization Mechanisms and Controlled Synthesis of Poly Vinylphosphonate S

Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP)

REM-GTP has proven to be a versatile and efficient technique for the polymerization of vinylphosphonates. researchgate.net This method allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, a hallmark of a living-type polymerization. acs.org The mechanism involves a repeated 1,4-conjugate addition (Michael addition) during the propagation step, proceeding through a keto-enolate 8-membered cyclic intermediate. researchgate.net

The success of REM-GTP is highly dependent on the design of the catalyst and initiator system. Research has explored various rare-earth metal complexes, with a significant focus on lanthanide-based systems. researcher.life

Late lanthanide metallocenes have been identified as particularly efficient initiators and highly active catalysts for the polymerization of vinylphosphonates. researchgate.netnih.govsigmaaldrich.com Tris(cyclopentadienyl)lanthanide complexes (Cp₃Ln), where Ln represents a lanthanide from Gadolinium (Gd) to Lutetium (Lu), have been successfully employed for the polymerization of dialkyl vinylphosphonates. acs.org These catalysts have demonstrated the ability to produce high-molecular-weight polymers with exceptionally low polydispersity indices (PDI < 1.05). acs.org Both metallocene and non-metallocene catalyst systems have been investigated, with complexes like lanthanide tris(borohydride)s also showing catalytic activity for diethyl vinylphosphonate (B8674324) (DEVP) polymerization. researcher.liferesearchgate.net For instance, di(cyclopentadienyl)lutetium-based systems (Cp₂LuX) have been effective in polymerizing functionalized dialkyl vinylphosphonates. tum.de

Table 1: Examples of Lanthanide Metallocene Catalysts in Vinylphosphonate Polymerization

| Catalyst System | Monomer | Key Findings |

| Cp₃Ln (Ln = Gd to Lu) | Dialkyl vinylphosphonates | High molecular weight, low PDI (<1.05), living polymerization. acs.org |

| Cp₂LuX (X = cyclopentadienyl (B1206354), pyridine-based) | Functionalized dialkyl vinylphosphonates | Controlled polymerization with adjustable molecular weight and narrow distributions. tum.de |

| Cp₂YbMe, Cp₂YbCl | Dimethyl vinylphosphonate (DMVP), Diisopropyl vinylphosphonate (DIVP) | Addressed issues of broad polydispersities seen with earlier rare-earth alkyl complexes. tum.de |

The choice of the metal center and the surrounding ligand structure significantly impacts the catalytic activity and control over the polymerization process. Studies using lanthanide tri(bisdimethylsilylamide) complexes (Ln(bdsa)₃(thf)₂) for the polymerization of dimethyl vinylphosphonate (DMVP) and diisopropyl vinylphosphonate (DIVP) revealed that the activity increases with a smaller ionic radius of the metal center. tum.de The ligand sphere also plays a crucial role in determining the stereoregularity of the resulting polymer. tum.de The coordination of the active polymer chain-end to the catalyst center is key to suppressing side reactions. tum.de The weak coordination of some monomers, like 2-vinylpyridine (B74390) (2VP), to the yttrium center can lead to an initiation delay and broader polydispersity, a phenomenon not observed with diethyl vinylphosphonate (DEVP) due to its stronger coordination. researchgate.net

The mechanism of REM-GTP of vinylphosphonates has been a subject of detailed investigation, with distinct initiation and propagation pathways identified. acs.orgnih.gov

One of the proposed initiation mechanisms involves the deprotonation of the monomer. This pathway is a key step in commencing the polymerization process, leading to the formation of the active species that will subsequently propagate. nih.gov

The initiation can also proceed via a nucleophilic transfer from the initiator to the monomer. nih.gov End-group analysis has confirmed the nucleophilic transfer of the initiator, resulting in polymer chains with specific end-groups derived from the initiator, such as cyclopentadienyl or thiol moieties. tum.de This inherent chain-end functionalization is a significant advantage of REM-GTP, opening up possibilities for post-polymerization modifications. researchgate.net The propagation then continues through a repeated 1,4 Michael addition, a mechanism elucidated in detail through studies by Yasuda and colleagues. tum.de

Table 2: Mechanistic Aspects of REM-GTP of Vinylphosphonates

| Mechanistic Step | Description | Supporting Evidence |

| Initiation | Can occur via deprotonation of the monomer or nucleophilic transfer from the initiator. nih.gov | End-group analysis confirms nucleophilic transfer. tum.de |

| Propagation | Proceeds via a repeated 1,4-conjugate addition (Michael addition). researchgate.net | Detailed mechanistic studies and observation of living polymerization characteristics. researchgate.netacs.orgtum.de |

| Intermediate | Involves a keto-enolate 8-membered cyclic intermediate. researchgate.net | Elucidated through mechanism studies. researchgate.net |

Control over Polymer Architecture and Molecular Weight Distribution

Control over the molecular weight and architecture of poly(vinylphosphonate)s is essential for producing materials with predictable and tailored properties. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to control the polymerization of vinylphosphonic acid, which can be neutralized with lithium hydroxide (B78521) to form lithium vinylphosphonate in situ. researchgate.net

In the RAFT/MADIX polymerization of vinylphosphonic acid, the addition of alkali hydroxides, including lithium hydroxide (LiOH), has been shown to influence the reaction kinetics and the dispersity of the resulting polymer. researchgate.net The dispersity (a measure of the uniformity of polymer chain lengths) of the final polymer is observed to decrease as the ionic radius of the counter-ion increases. researchgate.net This suggests that the presence of the lithium cation plays a role in controlling the molecular weight distribution. Specifically, the dispersity follows the order: H⁺ > Li⁺ > Na⁺ > K⁺ > NH₄⁺. researchgate.net

Rare-earth metal-mediated group transfer polymerization (REM-GTP) is another powerful technique for producing poly(vinylphosphonate)s with precise molecular weights and low polydispersities. researchgate.nettum.de This method allows for the synthesis of high molecular weight polymers, with some studies reporting molecular weights up to 1,000 kg mol⁻¹ with narrow molecular weight distributions (Đ < 1.2). tum.de While these studies primarily focus on dialkyl vinylphosphonates, the principles of controlled polymerization are applicable to other vinylphosphonate monomers. For instance, using a yttrium catalyst, polyvinylphosphonates with molar masses over 350 kg mol⁻¹ and narrow dispersities (<1.1) have been synthesized. acs.org

The table below summarizes the effect of different counter-ions on the RAFT/MADIX polymerization of vinylphosphonic acid.

| Counter-ion | Dispersity Trend | Polymerization Rate Trend |

| H⁺ | Highest | Lowest |

| Li⁺ | ↓ | ↑ |

| Na⁺ | ↓ | Highest |

| K⁺ | ↓ | ↑ |

| NH₄⁺ | Lowest | ↑ |

This interactive table is based on findings from RAFT/MADIX polymerization of vinylphosphonic acid in the presence of various hydroxides. researchgate.net

Surface-Initiated Group Transfer Polymerization for Polymeric Brushes

Surface-initiated polymerization is a technique used to grow polymer chains directly from a surface, creating a dense layer of polymers known as a polymer brush. This approach has been successfully applied to vinylphosphonate monomers using rare-earth metal-mediated group transfer polymerization (SI-GTP). researchgate.net This method enables the rapid grafting of poly(vinylphosphonate) brushes. researchgate.net

While direct studies on the surface-initiated polymerization of this compound are not prevalent, the existing research on other vinylphosphonate monomers provides a strong foundation. For instance, end-group analysis of polymers synthesized via REM-GTP has confirmed the presence of initiator fragments, which can be utilized for immobilization on surfaces like carbon nanotubes and gold. tum.de This capability is crucial for creating functionalized surfaces with specific properties, such as tailored hydrophilicity or adhesive properties. acs.org

Other Controlled Radical Polymerization Techniques for Vinylphosphonates

Besides RAFT, other controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) are widely used for a variety of vinyl monomers. acs.org These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and a high degree of chain end functionality. acs.org

In the context of vinylphosphonates, photo-controlled polymerization using photoredox catalysts has been demonstrated for monomers like di-Me vinylphosphonate, achieving excellent control over molecular weights and distributions (Mw/Mn = 1.09-1.2). acs.org Furthermore, the addition of lithium salts, such as LiBF₄, has been noted in the peroxide-initiated polymerization of diethyl and diisopropyl vinylphosphonate, leading to the formation of low molecular weight polymers. google.com The presence of lithium ions in these systems can influence the ionic conductivity of the resulting polymer electrolytes. mdpi.com

The table below outlines various controlled polymerization techniques applicable to vinyl monomers, including vinylphosphonates.

| Polymerization Technique | Key Features | Relevant Monomers |

| RAFT/MADIX | Good control over molecular weight and low dispersity. researchgate.net | Vinylphosphonic acid (with LiOH) researchgate.net |

| REM-GTP | Precise molecular weight, low polydispersity, high molecular weight polymers. researchgate.nettum.de | Dialkyl vinylphosphonates tum.de |

| ATRP | Well-defined polymers, high end-group functionality. acs.org | Wide range of vinyl monomers acs.org |

| NMP | Controlled polymerization of various monomers. acs.org | Wide range of vinyl monomers acs.org |

| Photo-controlled RP | Light-mediated control, low catalyst loading. acs.org | Di-Me vinylphosphonate acs.org |

This interactive table summarizes key features of different controlled polymerization techniques.

Copolymerization Studies involving Vinylphosphonate Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to tailor the properties of the final material. Several studies have investigated the copolymerization of vinylphosphonate monomers with other monomers.

For instance, copolymers of vinylphosphonic acid have been synthesized with hydrophilic monomers like 2-deoxy-2-methacrylamido-D-glucose and 4-acryloylmorpholine (B1203741) via free radical copolymerization. mdpi.com These studies have shown that vinylphosphonic acid can be a less reactive comonomer in these systems. mdpi.com

In the realm of materials for lithium-ion batteries, copolymers containing phosphonate (B1237965) units are of interest. For example, copolymers with flame-retardant phosphonate units and ion-conductive moieties have been developed as solid polymer electrolytes. mdpi.com The incorporation of vinylphosphonate monomers can enhance properties like adhesion to electrodes. chemiway-rd.jp

A study on the copolymerization of diethyl vinylphosphonate (DEVP) and diallyl vinylphosphonate (DAlVP) was conducted using rare-earth metal-mediated group-transfer polymerization, which allows for the synthesis of copolymers with controlled microstructure and narrow polydispersities. researchgate.net Furthermore, the use of a water-soluble, non-cytotoxic photoinitiator, lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP), has been reported for the cross-linking of these copolymers. researchgate.net

The table below presents examples of copolymerization involving vinylphosphonate monomers.

| Comonomer 1 | Comonomer 2 | Polymerization Method | Key Finding/Application | Reference |

| Vinylphosphonic acid | 2-deoxy-2-methacrylamido-D-glucose | Free Radical | VPA is a less active comonomer. | mdpi.com |

| Vinylphosphonic acid | 4-acryloylmorpholine | Free Radical | Synthesis of water-soluble copolymers. | mdpi.com |

| Diethyl vinylphosphonate | Diallyl vinylphosphonate | REM-GTP | Synthesis of cross-linkable copolymers. | researchgate.net |

| Vinylphosphonate | Vinylidene fluoride (B91410) | Radical Polymerization | Thermal stability increases with VDF content. | mdpi.com |

This interactive table provides examples of copolymerization studies with vinylphosphonate monomers.

Structural and Spectroscopic Characterization of Poly Lithium Vinylphosphonate S and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of polymers. By analyzing the spectra of different nuclei, detailed information about the polymer backbone, side chains, and stereochemistry can be obtained.

¹H NMR spectroscopy provides information on the different proton environments within the polymer structure. For poly(vinylphosphonate) and its derivatives, the ¹H NMR spectrum typically shows broad signals corresponding to the protons on the polymer backbone. Specifically, the methylene (B1212753) (CH₂) and methine (CH) protons of the polymer backbone exhibit signals in the regions of 1.3–2.1 ppm and 2.2–2.8 ppm, respectively. acs.org The presence of unreacted vinyl monomer can be identified by characteristic signals for the vinyl protons (CH=CH₂) appearing between 5.8 and 6.2 ppm. acs.org In some cases, the coordination of solvent molecules, such as tetrahydrofuran (B95107) (THF), to the lithium cation can be observed as upfield shifted signals.

A study on poly(vinylphosphonic acid) (PVPA), a related polymer, showed signals for the CH-P proton at approximately 2.2 ppm and the CH₂ protons between 1.1 and 1.9 ppm in D₂O. researchgate.net The chemical shifts can be influenced by the solvent and the degree of neutralization of the phosphonic acid groups. researchgate.net

| Proton Type | Chemical Shift (ppm) | Reference |

| Methylene (CH₂) on polymer backbone | 1.3–2.1 | acs.org |

| Methine (CH) on polymer backbone | 2.2–2.8 | acs.org |

| Vinyl protons (CH=CH₂) of monomer | 5.8–6.2 | acs.org |

| CH-P in PVPA (in D₂O) | ~2.2 | researchgate.net |

| CH₂ in PVPA (in D₂O) | 1.1–1.9 | researchgate.net |

¹³C NMR spectroscopy offers a wider chemical shift range compared to ¹H NMR, often allowing for the resolution of individual carbon signals and providing insights into the polymer's microstructure, including the presence of regioirregularities like head-to-head (H-H) and tail-to-tail (T-T) linkages. libretexts.orgpressbooks.pub The chemical shift of a ¹³C nucleus is sensitive to its electronic environment; carbons bonded to electronegative atoms like oxygen are shifted downfield. pressbooks.pub

For poly(vinylphosphonic acid), ¹³C NMR spectra have revealed the presence of H-H and T-T structures, indicated by methylene carbon signals at 31-36 ppm and methine carbon signals around 45-49 ppm. researchgate.net The carbonyl carbons in related ester-functionalized polymers are typically found furthest downfield. libretexts.org Due to the low natural abundance and weaker magnetic moment of the ¹³C nucleus, signal acquisition often requires a higher number of scans. libretexts.orgaiinmr.com

| Carbon Type | Chemical Shift (ppm) | Reference |

| Methylene carbons in H-H structures | 31–36 | researchgate.net |

| Methine carbons in T-T structures | 45–49 | researchgate.net |

³¹P NMR spectroscopy is a highly effective and direct method for characterizing phosphorus-containing compounds like poly(lithium vinylphosphonate). oxinst.com The ³¹P nucleus has a 100% natural abundance and a high receptivity, making it one of the easier nuclei to study by NMR. oxinst.commdpi.com This technique provides valuable information on the chemical environment of the phosphorus atoms and can be used to quantify the degree of polymerization and identify impurities. mdpi.com

In the context of poly(vinylphosphonic acid-co-acrylic acid) copolymers, the characteristic polymer peak for O=P(OH)₂ is observed at 30.62 ppm, while the unreacted vinylphosphonic acid monomer impurity appears at 15.96 ppm. acs.org For poly(vinylphosphonic acid), a broad resonance between 27 and 34 ppm is attributed to the phosphonic acid groups. researchgate.net The chemical shift can be influenced by the degree of neutralization. researchgate.net The spectra are often relatively simple due to the typically low number of phosphorus atoms per molecule. oxinst.com

| Phosphorus Environment | Chemical Shift (ppm) | Reference |

| O=P(OH)₂ in polymer | 30.62 | acs.org |

| Vinylphosphonic acid monomer | 15.96 | acs.org |

| Phosphonic acid groups in PVPA | 27–34 | researchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. uni-siegen.de These complementary methods provide detailed information about the functional groups present in a polymer and their local environment.

IR spectroscopy relies on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. uni-siegen.de For poly(vinylphosphonic acid-co-acrylic acid), FT-IR spectra show a broad O–H stretching band between 2300 and 3000 cm⁻¹. acs.org The P=O stretching vibration in the phosphonic acid group is observed around 1090 cm⁻¹, and the P–O stretching bands appear in the 905–985 cm⁻¹ region. acs.org

Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light, where the frequency shift corresponds to the vibrational energy levels. uni-siegen.de This technique is particularly sensitive to changes in molecular polarizability. uni-siegen.de For poly(this compound), Raman spectroscopy can be used to identify the vibrational modes of the phosphonate (B1237965) group and the polymer backbone. Both IR and Raman are valuable for studying interactions between the polymer and lithium salts in solid polymer electrolytes. researchgate.netamericanpharmaceuticalreview.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| O–H stretch | 2300–3000 | IR | acs.org |

| P=O stretch | ~1090 | IR | acs.org |

| P–O stretch | 905–985 | IR | acs.org |

X-ray Diffraction (XRD) and Amorphous Characterization

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. xos.com The diffraction pattern, governed by Bragg's Law, provides information on the arrangement of atoms within a crystal lattice. xos.com For solid polymer electrolytes, an amorphous character is generally desirable as it facilitates higher ionic conductivity.

XRD studies on bottlebrush-vinylphosphonate solid polymer electrolytes have shown a fully amorphous character, indicated by the absence of sharp diffraction peaks and the presence of broad amorphous halos. acs.orgacs.org Typically, two broad halos are observed, one in the 2Θ range of <5° to 10° and another from 15° to 30°. acs.org This amorphous nature is crucial for their performance in lithium batteries. acs.orgacs.org

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for determining the thermal stability and phase transitions of polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition behavior. impact-solutions.co.uktorontech.com TGA of bottlebrush-vinylphosphonate polymers has shown that the onset of thermal degradation can range from 210 to 260 °C, which decreases upon the addition of a lithium salt like LiBF₄. acs.org A slight weight loss below 100 °C is often attributed to the evaporation of residual solvent and absorbed moisture. acs.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions such as the glass transition temperature (Tg) and melting point (Tm). hu-berlin.deresearchgate.net For amorphous polymers like poly(this compound), the glass transition is a key parameter. DSC analysis of bottlebrush-vinylphosphonate polymers revealed glass transition temperatures ranging from -67 °C to -48 °C, with no melting transition observed, confirming their amorphous nature. acs.org The Tg can be influenced by the side chain length and the addition of lithium salts. acs.org The heating rate in DSC experiments is typically around 10 K/min. acs.orgacs.org

| Thermal Property | Value | Technique | Reference |

| Onset of Thermal Degradation | 210–260 °C | TGA | acs.org |

| Glass Transition Temperature (Tg) | -67 to -48 °C | DSC | acs.org |

Microscopic and Surface Analysis Methods for Interphase Characterization

The characterization of the solid electrolyte interphase (SEI) formed from lithium vinylphosphonate (B8674324) is crucial for understanding its role in enhancing battery performance. A suite of microscopic and surface-sensitive analytical techniques is employed to investigate the morphology, elemental composition, and chemical nature of the poly(this compound) (poly(LiVP)) based interphases.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Spectroscopy

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of electrodes. When this compound is used as an electrolyte additive, it participates in the formation of an artificial SEI on the anode surface.

Detailed SEM analysis has been instrumental in observing the initial stages of lithium metal growth under various polymer coatings. stanford.edu The morphology of lithium deposits is significantly influenced by the chemical and mechanical properties of the polymer coating. stanford.edu For instance, the thickness of the polymer layer can affect the uniformity and size of the lithium deposits. stanford.edu In studies involving different polymer coatings on copper current collectors, SEM images revealed that at an optimal thickness, a supramolecular, self-healing polymer promoted uniform, high-density lithium particles. stanford.edu Thinner coatings, however, resulted in patchy growth similar to that on uncoated copper. stanford.edu

In the context of poly(this compound), SEM is used to compare the surface of electrodes before and after cycling. For instance, in studies of Si-Graphite composite anodes, SEM images of the pristine electrode show the initial state of the material. acs.org After cycling with an electrolyte containing dilithium (B8592608) vinylphosphonate (VPLi), SEM analysis of the cycled electrodes helps to assess the morphology of the formed poly(VPLi)-LiF hybrid artificial interphase. acs.org

Energy Dispersive X-ray (EDX) spectroscopy, often coupled with SEM, provides elemental analysis of the surface. nih.gov This technique is critical for confirming the presence and distribution of elements from the poly(this compound) within the SEI. For example, the detection of phosphorus on the anode surface after cycling is a direct indicator of the incorporation of the vinylphosphonate species into the SEI. In studies of coated NCM811 cathodes, ex-situ SEM/EDX analysis of cycled electrodes confirmed the preservation of a polymer coating layer containing sulfur, which was the unique source of that element, indicating the coating's stability after over 500 cycles. uniroma1.it Similarly, for a poly(this compound) SEI, EDX can map the distribution of phosphorus, carbon, and oxygen, providing insights into the homogeneity of the layer.

The combination of SEM and EDX allows for a correlative analysis of morphology and elemental composition. For example, a smooth, uniform surface morphology observed by SEM, coupled with a homogeneous distribution of phosphorus from EDX, would suggest the formation of a stable and effective poly(this compound) SEI.

A summary of representative findings from SEM and EDX analyses in related systems is presented below:

| Analytical Technique | Sample | Key Findings |

| SEM | Lithium metal deposited on polymer-coated copper | Morphology of Li deposits is strongly influenced by polymer chemistry and thickness. stanford.edu |

| SEM | Cycled Si-Graphite composite anode with VPLi additive | Used to observe the morphology of the resulting poly(VPLi)-LiF hybrid interphase. acs.org |

| SEM/EDX | Cycled NCM811 electrodes with a polymer coating | Confirmed the homogeneous distribution and preservation of the coating after extensive cycling. uniroma1.it |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. thermofisher.comdiva-portal.orgkratos.com It is indispensable for elucidating the chemical composition of the SEI formed from this compound. thermofisher.com

When dithis compound (VPLi) is used as an additive, it is preferentially reduced on the electrode surface, forming a cross-linked, Li-rich polymeric SEI layer. acs.org XPS analysis is crucial to confirm the chemical species present in this layer. High-resolution XPS spectra of the C 1s, O 1s, P 2p, and F 1s regions provide detailed information about the chemical environment of these elements.

For an SEI derived from VPLi and fluoroethylene carbonate (FEC), XPS studies have revealed the formation of a hybrid artificial interphase. acs.org The analysis can identify the presence of poly(VPLi) and LiF, which are key components contributing to the improved stability of the SEI. acs.org For instance, the O 1s spectra of cycled Si-graphite electrodes can provide evidence for the formation of the poly(VPLi)-LiF hybrid interphase. acs.org

The investigation of the SEI layer on graphite (B72142) anodes has shown that it is composed of both organic carbon-containing materials and inorganic species like LiF, LixPFy, and Li2CO3. kratos.com XPS can distinguish between different chemical states, for example, identifying the carbon in the polymer backbone versus carbonate species.

A general representation of species that can be identified by XPS in a poly(this compound)-containing SEI is provided in the table below:

| Element (Core Level) | Potential Chemical Species | Significance |

| P 2p | Poly(this compound), LixPOyFz | Confirms the presence and chemical state of the phosphonate group in the SEI. |

| C 1s | C-C/C-H (polymer backbone), C-O, C=O, Li2CO3 | Provides information on the organic components of the SEI, including the polymer and decomposition products. kratos.com |

| O 1s | P-O-C, C=O, Li2CO3, LixPOyFz | Elucidates the bonding environment of oxygen in the phosphonate and carbonate species. acs.org |

| F 1s | LiF, LixPFy | Indicates the decomposition of fluorine-containing salts (like LiPF6) or additives (like FEC) and the formation of a stable LiF component in the SEI. kratos.com |

| Li 1s | LiF, Li2CO3, Poly(this compound) | Confirms the presence of lithium in various inorganic and polymeric species. diva-portal.org |

XPS depth profiling, which involves sputtering the surface with an ion beam, can also be used to understand the distribution of these chemical species as a function of depth within the SEI. thermofisher.com

Transmission Electron Microscopy (TEM) for Interfacial Structures

Transmission Electron Microscopy (TEM) offers unparalleled spatial resolution, allowing for the direct visualization of the SEI's nanostructure and the electrode-electrolyte interface. While SEM provides surface morphology, TEM can reveal the thickness, uniformity, and internal structure of the SEI layer.

In the context of artificial SEI layers, TEM is used to confirm the formation of a conformal coating on the electrode particles. For example, in studies of artificial SEI layers for lithium-metal batteries, TEM images can show the thickness and uniformity of the layer, which can be in the range of a few nanometers. nih.gov

For an SEI formed from this compound, TEM would be employed to visualize the resulting poly(LiVP) layer on the anode particles. This would involve preparing thin cross-sections of the cycled electrodes, often using a focused ion beam (FIB) milling technique. High-resolution TEM (HR-TEM) could potentially even resolve the lattice fringes of the underlying electrode material and the amorphous or nanocrystalline nature of the overlying poly(LiVP) SEI.

Cryo-TEM is a particularly powerful variant of the technique for studying the SEI, as it allows for the observation of the interface in a near-native state, preserving the delicate structures that might be altered by conventional sample preparation methods. osti.gov For instance, cryo-TEM has been used to reveal that an SEI layer composed of a polymeric lithium salt, lithium fluoride (B91410) nanoparticles, and graphene oxide sheets has excellent passivation properties and homogeneity. osti.gov

Key information that can be obtained from TEM analysis of a poly(this compound) interphase includes:

Thickness: Direct measurement of the SEI layer thickness on individual electrode particles.

Conformality: Assessment of how uniformly the SEI coats the electrode surface, including in complex geometries.

Structure: Determination of whether the SEI is amorphous, crystalline, or a composite of different phases.

Interfacial Integrity: Observation of the interface between the SEI and the electrode particle to check for delamination or voids after cycling.

While specific TEM studies focused solely on poly(this compound) are not detailed in the provided search results, the application of TEM to similar artificial SEI systems demonstrates its critical role in providing nanoscale structural validation. nih.gov

Theoretical and Computational Investigations of Lithium Vinylphosphonate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lithium vinylphosphonate (B8674324), DFT can predict its geometry, electronic properties, and reactivity, which are critical for its function in electrochemical environments.

DFT calculations can reveal the distribution of electrons within the lithium vinylphosphonate molecule and its corresponding polymer, poly(this compound). This analysis is fundamental to understanding its chemical bonding, stability, and electrochemical behavior.

Key insights from electronic structure analysis of phosphonate-based materials analogous to this compound suggest that the phosphonate (B1237965) group (-PO(O⁻)(OLi)) plays a significant role in the electronic properties. The strong electronegativity of the oxygen atoms in the phosphonate group leads to a significant polarization of the P-O bonds, creating a high-electron-density region around the phosphonate moiety. This electronic configuration is crucial for the coordination of lithium ions.

Table 1: Predicted Electronic Properties of this compound Monomer (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the tendency to be oxidized. |

| LUMO Energy | -1.2 eV | Relates to the tendency to be reduced. |

| HOMO-LUMO Gap | 6.3 eV | Indicates good electrochemical stability. |

| Dipole Moment | 5.8 D | Influences solubility and ion-solvent interactions. |

Note: These values are illustrative and based on typical ranges for similar organic lithium salts used in electrolytes, as direct computational data for this compound is not available in the cited literature.

Understanding the coordination environment of lithium ions (Li⁺) is paramount for predicting ionic conductivity and transport properties. DFT calculations can model the interaction between a lithium ion and the vinylphosphonate moiety, as well as solvent molecules if present.

In poly(this compound), the Li⁺ ions are expected to coordinate with the oxygen atoms of the phosphonate groups. DFT can be used to determine the preferred coordination number of Li⁺ and the binding energy associated with this coordination. Studies on similar phosphonate-containing polymers have shown that Li⁺ can coordinate with multiple phosphonate groups from the same or adjacent polymer chains. This cross-linking can affect the polymer's segmental dynamics and, consequently, the mechanism of ion transport.

The solvation of Li⁺ by the phosphonate groups can be compared to its solvation by common electrolyte solvents. The binding energy of Li⁺ to the phosphonate oxygen atoms provides a measure of the strength of this interaction. A strong interaction can promote salt dissociation but may hinder Li⁺ mobility if the ion becomes too tightly bound. Computational studies on other electrolytes have shown that a balance in binding energy is crucial for optimal ionic conductivity rsc.org.

DFT is instrumental in investigating the reaction mechanisms that can occur at the electrode-electrolyte interface. For this compound, this includes its reduction or oxidation at the anode and cathode, respectively. By calculating the energy profiles of potential reaction pathways, DFT can predict the most likely decomposition products that contribute to the formation of the solid electrolyte interphase (SEI) on the anode or the cathode electrolyte interphase (CEI) on thecathode. The composition and stability of these interphases are critical for the long-term performance and safety of lithium-ion batteries.

For instance, the vinyl group might undergo polymerization or reduction at the anode surface, a phenomenon observed with other vinyl-containing additives like vinylene carbonate. The phosphonate group, on the other hand, is generally more stable but can also participate in interfacial reactions. DFT can help elucidate the role of each functional group in the formation of a stable and ionically conductive SEI. Research on phosphonate-based electrolytes suggests they can contribute to a more stable interfacial chemistry nih.gov.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of a system, offering insights into dynamic processes such as ion transport and polymer chain motion.

In a solid polymer electrolyte based on poly(this compound), Li⁺ transport is a complex process governed by two primary mechanisms: segmental motion of the polymer chains and hopping of Li⁺ ions between coordination sites. MD simulations can model these dynamics and quantify important transport properties like the diffusion coefficient and ionic conductivity.

Simulations of various polymer electrolytes have revealed that at temperatures above the glass transition temperature (Tg), the polymer chains exhibit significant mobility, which facilitates the movement of coordinated Li⁺ ions. The diffusion coefficient of Li⁺ can be calculated from the mean square displacement of the ions over time. For phosphonate-containing solid polymer electrolytes, ionic conductivities at room temperature are typically in the range of 10⁻⁵ S/cm uclouvain.be.

Table 2: Simulated Transport Properties of Poly(this compound) (Illustrative)

| Property | Simulated Value | Significance |

| Li⁺ Diffusion Coefficient (at 300 K) | 1.2 x 10⁻⁸ cm²/s | Determines the rate of ion transport. |

| Ionic Conductivity (at 300 K) | 2.5 x 10⁻⁵ S/cm | Measures the electrolyte's ability to conduct lithium ions. |

| Li⁺ Transference Number | 0.4 | Indicates the fraction of total ionic conductivity contributed by Li⁺. |

Note: These values are illustrative and based on typical ranges for phosphonate-based solid polymer electrolytes found in the literature, as direct simulation data for poly(this compound) is not available in the cited sources.

The dynamics of the polymer chains, such as their conformational changes and segmental relaxation times, can be analyzed from MD trajectories. These dynamics are directly linked to the mechanism of Li⁺ transport. For example, faster segmental motion generally leads to higher ionic conductivity. The presence of the vinyl backbone in poly(this compound) is expected to provide a flexible chain structure, which could be beneficial for ion transport. The balance between strong Li⁺-phosphonate interactions and the flexibility of the polymer backbone is a key factor in designing efficient solid polymer electrolytes.

Computational chemistry offers powerful tools for understanding the structure, reactivity, and properties of organophosphorus compounds at a molecular level. proquest.com These theoretical approaches allow researchers to model systems and predict behaviors that can be difficult or hazardous to study experimentally. researchgate.net For a compound like this compound, computational methods are invaluable for elucidating its electronic structure, reaction mechanisms, and potential applications, particularly in materials science.

Computational Approaches in Organophosphorus Chemistry

The study of organophosphorus compounds leverages a variety of computational techniques, each suited for different purposes. These methods range from quantum mechanical calculations that describe electronic structure to classical molecular dynamics simulations that model the behavior of large systems over time. proquest.comnih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the geometrical and electronic properties of molecules. stmjournals.com DFT calculations are employed to determine optimized molecular geometries, predict reaction energies, and analyze electronic properties such as ionization potential and electron affinity. stmjournals.comrsc.org For compounds containing lithium, DFT is instrumental in investigating adsorption energies, charge transfer, and ion diffusion pathways, which are critical for applications like lithium-ion batteries. rsc.orgunair.ac.idmdpi.com For instance, DFT has been used to study lithium adsorption on various substrates and to understand the thermodynamic and dynamic properties of organic electrode materials. rsc.orgunair.ac.id

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules. nih.gov This approach is particularly useful for understanding the solvation of organophosphorus compounds in aqueous solutions and their dynamic properties. nih.govresearchgate.net By simulating the interactions between molecules over time, MD can reveal complex behaviors, such as the formation of hydrogen bonds and the diffusion of species within a solution. researchgate.net Force fields, which are sets of parameters used to describe the potential energy of a system, are crucial for MD simulations. Several force fields, including TraPPE, GAFF, and OPLS, have been developed for modeling organophosphorus compounds. researchgate.net

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of organophosphorus chemistry, docking is often used to study the interaction of these compounds with biological macromolecules like enzymes. nih.govnih.govmdpi.com This method can identify key binding modes and essential amino acids involved in the interaction, providing insights into the mechanisms of action or inhibition. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are methods used for analyzing the chemical bonding in a system. QTAIM can be used to characterize the nature of interactions, such as those between lithium ions and a substrate, while ELF helps to visualize electron localization in chemical bonds. mdpi.com

These computational tools provide a powerful framework for investigating organophosphorus compounds. In the case of this compound, these methods could be applied to predict its behavior as a component in polymer electrolytes, to understand its stability and reactivity, and to guide the design of new materials with desired properties.

Table 1: Overview of Computational Methods in Organophosphorus Chemistry

| Method | Application in Organophosphorus Chemistry | Information Provided |

|---|---|---|

| Density Functional Theory (DFT) | Investigating electronic structure, reaction mechanisms, and properties of molecules. stmjournals.comrsc.org | Optimized geometry, reaction enthalpies, electronic properties (HOMO-LUMO gap, electron affinity), Li+ solvation structures. stmjournals.comrsc.orgmdpi.com |

| Molecular Dynamics (MD) | Simulating the behavior of molecules in solution and materials over time. nih.gov | Solvation structures, diffusion coefficients, structural dynamics, hydrogen bonding patterns. nih.govresearchgate.net |

| Molecular Docking | Predicting the binding orientation of organophosphorus compounds to macromolecules. nih.gov | Binding patterns, interaction energies, identification of key residues for binding. nih.govmdpi.com |

| Quantum Chemical Cluster Models | Deciphering the interaction mechanism between organophosphorus compounds and other molecules (e.g., enzymes). mdpi.com | Equilibrium structure, reaction enthalpy of interaction. mdpi.com |

| Hard and Soft Acid and Base (HSAB) Theory | Describing the potential for adduct formation between toxic electrophiles and bionucleophiles. mdpi.com | Electron transfer ability, energy gap changes upon interaction. mdpi.com |

Electrochemical Research of Poly Lithium Vinylphosphonate S in Advanced Battery Systems

Solid Electrolyte Interphase (SEI) Formation and Stabilization Mechanisms

The performance and safety of advanced battery systems are intrinsically linked to the stability of the solid electrolyte interphase (SEI), a passivation layer formed on the electrode surface. Poly(lithium vinylphosphonate) has emerged as a significant area of research for its role in creating a stable and effective SEI, primarily through its use as an electrolyte additive and in the design of hybrid artificial interphases.

Role of Dilithium (B8592608) Vinylphosphonate (B8674324) as an Electrolyte Additive

Dithis compound (VPLi) has been investigated as a functional electrolyte additive to enhance the stability of the SEI layer, particularly on silicon-graphite composite anodes. When introduced into the electrolyte, VPLi is preferentially reduced on the electrode surface compared to conventional carbonate-based electrolyte solvents. This electrochemical reduction leads to the formation of a cross-linked, lithium-rich polymeric SEI layer. A key feature of this in-situ formed polymer layer is its single-ion conducting characteristics, which can facilitate more efficient lithium-ion transport while inhibiting unwanted side reactions.

The resulting poly(this compound)-based SEI exhibits both chemical and mechanical robustness. This is crucial for accommodating the significant volume changes that occur in high-capacity anode materials like silicon during charging and discharging cycles. A stable and flexible SEI can prevent the continuous decomposition of the electrolyte, which would otherwise lead to capacity fade and reduced battery lifespan. Research has shown that the incorporation of VPLi as an additive can lead to significant improvements in cycling stability and rate capability. For instance, in cells with a silicon-graphite composite anode, the addition of VPLi has been demonstrated to achieve a specific capacity of 386 mAh·g⁻¹ at a C-rate of 0.1 C, with a capacity retention of 95.3% over 100 cycles. acs.org

Hybrid Artificial Interphase Design

A more advanced approach to SEI engineering involves the creation of a hybrid artificial interphase. This strategy leverages the synergistic effects of multiple components to create a more effective passivation layer than what can be achieved with a single additive. One such design involves the combination of dithis compound (VPLi) with fluoroethylene carbonate (FEC), a well-known SEI-forming additive.

In this hybrid system, VPLi contributes to the formation of a cross-linked polymeric backbone, providing mechanical flexibility and a lithium-rich environment. Concurrently, FEC promotes the formation of a thin layer of lithium fluoride (B91410) (LiF). LiF is known for its excellent properties as an SEI component, including its electronic insulation and ability to facilitate Li-ion transport. The co-additive approach results in a poly(VPLi)-LiF hybrid artificial interphase. acs.org This composite structure possesses enhanced chemical and mechanical stability, which is instrumental in mitigating the precipitation of decomposed electrolyte products on the electrode surface. acs.org The result is a more stable cycling performance and a notable reduction in gas evolution, which is a common issue in high-energy lithium-ion batteries.

Suppression of Dendrite Formation

The formation of lithium dendrites, which are needle-like metallic structures that can grow on the anode during charging, is a major safety concern for lithium-metal and fast-charging lithium-ion batteries. Dendrites can pierce the separator, leading to internal short circuits, thermal runaway, and battery failure. A key strategy for suppressing dendrite growth is the formation of a mechanically robust and uniform SEI layer.

The stable and uniform SEI layer formed by the polymerization of this compound can act as a physical barrier to suppress the growth of lithium dendrites. A mechanically strong SEI can withstand the pressure exerted by nascent lithium deposits, preventing them from growing into dendritic structures. Furthermore, the single-ion conducting nature of the poly(this compound) layer can help to create a more uniform distribution of lithium-ion flux at the electrode surface. This homogenization of ion flow discourages the localized deposition of lithium that often serves as the initiation point for dendrite growth. While direct studies on poly(this compound) for dendrite suppression are emerging, the principles of SEI stabilization strongly suggest its potential in this critical application.

Lithium Ion Transport Characteristics in Polymeric Electrolytes

Ionic Conductivity Mechanisms

The ionic conductivity of poly(this compound)-based solid polymer electrolytes is governed by the movement of lithium ions through the polymer matrix. In these systems, the anionic phosphonate (B1237965) groups are covalently bonded to the polymer backbone, which ideally restricts their movement and promotes the mobility of the lithium cations. The transport of lithium ions is believed to occur through a hopping mechanism, where the ions move from one coordination site to another along the polymer chains.

The temperature dependence of ionic conductivity in these polymers often follows the Arrhenius model, particularly at temperatures above the glass transition temperature (Tg). Research on bottlebrush-vinylphosphonate solid polymer electrolytes with ethylene (B1197577) oxide side chains has provided specific data on their ionic conductivity. For instance, two different polymer architectures, denoted as P1-VP and P2-VP, exhibited ionic conductivities of 1.8 × 10⁻⁵ S cm⁻¹ and 8.2 × 10⁻⁵ S cm⁻¹ at 60 °C, respectively. acs.org The activation energies for Li-ion hopping were calculated to be 0.57 eV for P1-VP and 0.47 eV for P2-VP, indicating the energy barrier that lithium ions must overcome to move through the polymer matrix. acs.org

| Polymer Electrolyte | Temperature (°C) | Ionic Conductivity (S cm⁻¹) | Activation Energy (eV) |

|---|---|---|---|

| P1-VP | 60 | 1.8 x 10⁻⁵ | 0.57 |

| P2-VP | 60 | 8.2 x 10⁻⁵ | 0.47 |

Lithium Ion Transference Number Determination

The lithium-ion transference number (tLi+) is a crucial parameter that quantifies the fraction of the total ionic current carried by the lithium cations. In an ideal single-ion conductor, the transference number would be 1, meaning that only lithium ions contribute to the charge transport. This is highly desirable as it eliminates the concentration gradients that can build up at the electrode-electrolyte interface during battery operation, which can lead to performance limitations and dendrite formation.

In poly(this compound) electrolytes, the anionic phosphonate groups are tethered to the polymer backbone, which is a design strategy aimed at achieving a high lithium-ion transference number. However, experimental determination of the transference number in these systems has shown that achieving ideal single-ion conduction can be challenging. For the bottlebrush-vinylphosphonate solid polymer electrolytes P1-VP and P2-VP, the lithium transference numbers were determined to be 0.03 and 0.12, respectively. acs.org These values, while indicating some degree of single-ion character, also suggest that a significant portion of the charge is still carried by other species or that ion pairing and aggregation may be limiting the mobility of the lithium ions. The relatively high ratio of phosphonate units in these particular polymers was hypothesized to be a contributing factor to the lower-than-expected transference numbers. acs.org

| Polymer Electrolyte | Lithium Ion Transference Number (tLi+) |

|---|---|

| P1-VP | 0.03 |

| P2-VP | 0.12 |

Electrochemical Stability Window and Redox Reactions

The electrochemical stability window (ESW) is a critical parameter for any electrolyte, defining the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. gatech.edu For polymer electrolytes, a wide ESW is essential for compatibility with high-voltage cathodes and low-voltage anodes, enabling high energy density batteries. mdpi.com While specific data for poly(this compound) is not extensively documented in dedicated studies, research on analogous phosphorus-containing polymer electrolytes provides significant insights. For instance, a blend of Poly(ethylene oxide) and poly(bis(4-phenoxyl)propane methylphosphonate) exhibited a stable electrochemical window of 4.0 V vs. Li+/Li, demonstrating the potential of polyphosphonates to function effectively in lithium battery systems. mdpi.com Cross-linked gel electrolytes have been reported to achieve stability up to 5.0 V vs. Li/Li+. researchgate.net The ESW is fundamentally determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which correspond to its oxidation and reduction potentials, respectively. gatech.edu

Redox (reduction-oxidation) reactions are the fundamental processes that enable the charging and discharging of a lithium-ion battery. eszoneo.com During discharge, lithium atoms at the anode are oxidized, losing an electron to become lithium ions (Li⁺). quora.com These electrons travel through the external circuit to power a device, while the Li⁺ ions migrate through the electrolyte to the cathode. tamu.edu At the cathode, the host material is reduced as it accepts both the electrons and the lithium ions. eszoneo.comquora.com The process is reversed during charging, driven by an external power source. eszoneo.com In a system utilizing poly(this compound), the polymer electrolyte acts as the medium for Li⁺ transport but should not participate in the redox reactions itself. quora.com Its role is to facilitate the ionic movement between the anode and cathode while preventing electronic contact, thereby ensuring the battery's proper function and safety. eszoneo.com

Application in Solid Polymer Electrolytes (SPEs) and Gel Polymer Electrolytes (GPEs)

Poly(this compound) and related phosphorus-containing polymers are investigated for their potential use in both solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) due to their potential for high ionic conductivity and inherent flame retardancy. mdpi.com

Solid Polymer Electrolytes (SPEs) offer the prospect of all-solid-state batteries, enhancing safety by eliminating flammable liquid solvents. sciopen.com In SPEs, ion transport occurs through the segmental motion of the polymer chains. mdpi.com Research into polyphosphoester copolymers used as SPEs has shown ionic conductivities of 2 × 10⁻⁴ S cm⁻¹ at 70 °C. mdpi.com Another study on a hybrid solid polymer electrolyte composed of PVDF/PVC/LLZTO reported an ionic conductivity of 4.25 × 10⁻⁴ S cm⁻¹ at 30 °C. mdpi.com The fixed anionic phosphonate groups on the polymer backbone could potentially lead to a high lithium-ion transference number (tLi⁺), which is desirable for reducing concentration polarization and improving battery performance.

Gel Polymer Electrolytes (GPEs) combine the mechanical integrity of a solid polymer matrix with the high ionic conductivity of a liquid electrolyte. researchgate.net The polymer acts as a host, trapping a liquid electrolyte within its structure. This approach typically yields much higher ionic conductivity than SPEs at ambient temperatures. mdpi.com For example, GPEs based on poly(vinylidene fluoride-co-hexafluoropropylene), or P(VDF-HFP), can achieve ionic conductivities above 10⁻³ S cm⁻¹. researchgate.net A photo-crosslinked GPE system featuring a poly(ethylene glycol) diacrylate (PEGDA) matrix demonstrated an ionic conductivity of 1.40 mS/cm (1.4 x 10⁻³ S/cm) and a high lithium transference number of 0.65. nih.gov The incorporation of a vinylphosphonate-based polymer into a GPE structure could enhance safety due to its flame-retardant properties while maintaining high conductivity.

| Electrolyte Type | Polymer System | Ionic Conductivity (S/cm) | Temperature (°C) |

|---|---|---|---|

| SPE | Polyphosphoester Copolymer | 2.0 x 10-4 | 70 |

| SPE | PVDF/PVC/LLZTO | 4.25 x 10-4 | 30 |

| GPE | P(VDF-HFP) | > 1.0 x 10-3 | Room Temp. |

| GPE | PEGDA/DPHA | 1.4 x 10-3 | 25 |

Function as Binder Materials for Anode Agents (e.g., Si-Graphite Composites)

Silicon (Si) is a highly attractive anode material due to its exceptional theoretical specific capacity (~3579 mAh g⁻¹), which is nearly ten times that of traditional graphite (B72142). nih.gov However, Si suffers from immense volume changes (over 300%) during lithiation and delithiation, leading to particle pulverization, loss of electrical contact, and rapid capacity fade. echemmat.com To mitigate these issues, Si is often combined with graphite in composite anodes, and the choice of polymer binder is crucial for maintaining electrode integrity. nih.gov

While phosphonate-based polymers are explored for electrolytes, the most prominent and effective binders for Si-graphite composite anodes are polymers containing carboxylate or hydroxyl functional groups, such as poly(acrylic acid) (PAA) and poly(vinyl alcohol) (PVA). echemmat.comresearchgate.net There is limited research demonstrating the use of poly(this compound) as a primary binder for this application. The effectiveness of binders like PAA and PVA stems from their ability to form strong hydrogen bonds with the silicon and graphite particles and to create robust, three-dimensional networks that can accommodate the volume expansion. echemmat.comresearchgate.net For instance, cross-linking PVA with fumaric acid has been shown to significantly improve the mechanical strength and electrochemical performance of graphite-silicon alloy composite electrodes. rsc.org

| Binder System | Key Feature | Reported Performance Highlight |

|---|---|---|

| Cross-linked Poly(vinyl alcohol) (PVA) | Forms strong 3D network via cross-linking. | Maintains good electrical contact and mechanical integrity during cycling. rsc.org |

| Poly(acrylic acid) (PAA) | Strong adhesion via hydrogen bonding. | Suppresses electrode deterioration and improves cycleability. researchgate.net |

| B-Si/CNT-Graphite (Self-binding) | Carbon nanotubes wedged into boron-doped Si. | 83.4% capacity retention over 100 cycles with high mass loading. nih.gov |

High-Throughput Electrochemical Screening Methodologies

The discovery and optimization of novel polymer electrolytes like poly(this compound) can be significantly accelerated using high-throughput (HT) screening methodologies. lbl.gov These approaches replace traditional, time-consuming, one-at-a-time formulation and testing with parallelized, automated techniques. radtech.org Both computational and experimental HT methods are employed to rapidly evaluate key properties such as electrochemical stability, ionic conductivity, and interfacial compatibility. nih.gov

Computational high-throughput screening uses density functional theory (DFT) calculations to predict the properties of a large number of candidate molecules or polymer structures. nih.gov This allows for the down-selection of unpromising candidates before committing to experimental synthesis and testing. lbl.gov Hierarchical screening workflows can evaluate properties in succession, starting with fundamental characteristics like the ESW and moving to more complex interactions. lbl.gov

Experimental high-throughput platforms, such as the "Studying-Polymers-On-a-Chip" (SPOC) system, integrate additive manufacturing (e.g., direct-ink-write), automated impedance characterization, and machine learning to accelerate the screening of polymer electrolyte materials. radtech.org Such platforms can rapidly prepare and test arrays of polymer electrolytes with varying compositions of monomers, salts, and fillers. radtech.org Another developed method, likened to a pH test paper, allows for the rapid screening of phosphate-based electrolytes by observing a color change in a Li/Graphite test electrode, identifying 101 promising combinations out of 1,740 in one study. researchgate.net These advanced methodologies provide a powerful toolkit to expedite the development and deployment of next-generation battery materials, including novel polyphosphonate-based electrolytes. radtech.orgresearchgate.net

Advanced Materials Applications and Emerging Research Directions

Development of Phosphorus-Containing Flame-Retardant Polymeric Materials

The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to polymeric materials. Organophosphorus flame retardants are considered effective alternatives to halogenated compounds due to growing environmental and health concerns associated with the latter. frontiersin.orgnih.gov The mechanism of action for phosphorus-based flame retardants can typically be categorized into two main pathways: condensed-phase and gas-phase activity. semanticscholar.org

In the condensed phase, the flame retardant promotes the formation of a char layer on the polymer's surface during combustion. nih.gov This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds that fuel the fire. frontiersin.org For organophosphorus compounds with a high level of oxygenation, such as phosphates and phosphonates, thermal decomposition generates acidic species. These species can catalyze dehydration and cross-linking reactions within the degrading polymer matrix, enhancing char formation. nih.gov

In the gas phase, phosphorus-containing species can be released into the flame, where they act as radical scavengers. They interrupt the exothermic radical chain reactions of combustion, effectively quenching the flame. elsevierpure.com

Poly(vinylphosphonic acid) (PVPA), the acid form of polymerized lithium vinylphosphonate (B8674324), has been identified as an effective flame retardant. Studies have shown that PVPA can be used as a coating to provide an effective fire barrier on materials such as glass-fiber-reinforced epoxy resin composites and can successfully fire-retard flammable polymers like poly(methyl methacrylate). nih.gov The presence of phosphonate (B1237965) groups is expected to confer fire-resistance properties to polymers in which they are incorporated. uclouvain.beresearchgate.net When poly(lithium vinylphosphonate) is subjected to high temperatures, it can decompose to form polyphosphoric acid, which is a key agent in promoting charring and creating a protective, insulating layer.

The effectiveness of phosphorus-based flame retardants is often evaluated using standard flammability tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test. For example, the incorporation of a novel intumescent flame retardant system containing PVPA into a poly(vinyl alcohol) (PVA) matrix significantly improved its fire resistance. The LOI value for a PVA composite containing 10% PVPA and 5% polyethylenepolyamine increased to 25.50%, a 34.2% increase compared to pure PVA. nih.gov

Table 1: Flame Retardancy Test Results for Poly(vinyl alcohol) Composites

| Sample Composition | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |

|---|---|---|

| Pure PVA | 19.0 | - |

| PVA-PVPA(10%)-PEPA(5%) | 25.50 | V-0 |

Data sourced from a study on flame-retardant PVA nanocomposites. nih.gov

Surface Modification and Coating Applications for Enhanced Material Functionality

Surface modification and the application of functional coatings are critical strategies for improving the performance and longevity of materials in advanced applications, particularly in energy storage devices. Polymers containing phosphonate groups, such as poly(this compound), are promising candidates for these applications due to their unique chemical properties. mdpi.com

The mechanical integrity of electrodes in lithium-ion batteries is crucial for their performance and cycle life. The binder, a key component of the electrode, ensures cohesion between active material particles and adhesion to the current collector. acs.orgnih.gov Poor adhesion can lead to delamination, loss of electrical contact, and rapid capacity fading, especially in high-capacity anode materials like silicon oxide (SiO), which undergo significant volume changes during charging and discharging. nih.gov

Recent research has demonstrated that poly(vinylphosphonic acid) (PVPA) is a superior binder for SiO-based anodes compared to conventional options like poly(acrylic acid) (PAA) and poly(vinylidene fluoride) (PVDF). nih.gov The phosphonic acid groups in PVPA provide exceptionally strong adhesion to the copper current collector. nih.gov This robust adhesion helps to maintain the structural integrity of the electrode even during the large volume expansion of SiO particles, preventing exfoliation and preserving the conductive network. nih.gov

In a comparative study, electrodes fabricated with a PVPA binder showed significantly stronger adhesion and durability. After 200 charge-discharge cycles, scanning electron microscopy revealed no exfoliation of the electrode material from the current collector for the PVPA-based anode, a stark contrast to the significant degradation observed with PVDF and PAA binders. nih.gov

Table 2: Comparative Performance of Binders for SiO Anodes

| Binder | Adhesion to Copper Support (N/m) | Discharging Capacity after 200 Cycles |

|---|---|---|

| Poly(vinylphosphonic acid) (PVPA) | 3.44 | ~1300 mAh/g |

| Poly(acrylic acid) (PAA) | 2.03 | ~700 mAh/g |

Performance data for SiO-based half-cells. acs.orgnih.gov

Detrimental side reactions between the electrode surface and the electrolyte are a primary cause of capacity degradation in lithium-ion batteries. These reactions lead to the continuous formation and breakdown of the solid electrolyte interphase (SEI), consuming active lithium and electrolyte components. fz-juelich.de Applying a stable, protective coating onto the electrode surface is an effective strategy to minimize these undesirable reactions. nih.gov

The use of electrolyte additives that can polymerize on the electrode surface to form a stable, artificial SEI is a key area of research. nih.gov Compounds containing unsaturated carbon-carbon bonds, such as vinyl groups, are known to be effective SEI-forming additives. nih.gov this compound, by virtue of its vinyl group, has the potential to electropolymerize on the anode surface during the initial formation cycles.